3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of CP-100356 monohydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CP-100356 monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinazolinamine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
CP-100356 monohydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying the inhibition of MDR1 and other transport proteins.
Biology: The compound is used to investigate the transport mechanisms of various substrates across cell membranes.
Medicine: CP-100356 monohydrochloride is employed in research related to drug resistance in cancer therapy, as it can inhibit the efflux of chemotherapeutic agents from cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions
Mechanism of Action
CP-100356 monohydrochloride exerts its effects by inhibiting the activity of MDR1 (P-Gp), a protein responsible for the efflux of various substrates from cells. This inhibition increases the intracellular concentration of these substrates, enhancing their therapeutic efficacy. The compound also inhibits the transport of prazosin in human breast cancer resistance protein (BCRP)-transfected cells, suggesting a dual inhibitory action .
Comparison with Similar Compounds
Similar Compounds
CP-380736: Another inhibitor of MDR1 with similar properties.
Zosuquidar hydrochloride: A compound with a similar mechanism of action but different chemical structure.
APS-2-79 hydrochloride: A dual inhibitor of MDR1 and BCRP, similar to CP-100356 monohydrochloride
Uniqueness
CP-100356 monohydrochloride is unique due to its high specificity and potency in inhibiting MDR1 and BCRP. Its dual inhibitory action makes it a valuable tool in research related to drug resistance and transport mechanisms .
Properties
CAS No. |
100989-95-5 |
---|---|
Molecular Formula |
C24H18S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3,4-dinaphthalen-2-yl-2,5-dihydrothiophene |
InChI |
InChI=1S/C24H18S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-14H,15-16H2 |
InChI Key |
OMKMBDQHQIXBSK-UHFFFAOYSA-N |
SMILES |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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